ethyl 4-methyl-2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)thiazole-5-carboxylate
Overview
Description
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a thiazole ring, which is a similar five-membered ring containing one nitrogen atom and one sulfur atom.
Synthesis Analysis
While specific synthesis methods for this compound are not available, imidazole rings can be synthesized using a variety of methods, including the reaction of glyoxal and ammonia . Thiazole rings can be synthesized through the reaction of alpha-halo ketones and thioamides.Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the imidazole and thiazole rings. Imidazole rings are known to participate in a variety of reactions, including nucleophilic substitutions and electrophilic additions .Physical and Chemical Properties Analysis
The compound is likely to be a solid at room temperature, and its solubility would depend on the specific substituents present on the imidazole and thiazole rings .Mechanism of Action
The mechanism of action would depend on the specific application of the compound. Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
ethyl 4-methyl-2-(2-oxo-3H-benzimidazol-1-yl)-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-3-20-12(18)11-8(2)15-14(21-11)17-10-7-5-4-6-9(10)16-13(17)19/h4-7H,3H2,1-2H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBNCGCOVOYAIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C3=CC=CC=C3NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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